3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Overview
Description
3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8F2O4 and its molecular weight is 278.21 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in the compound enhance its binding affinity and specificity towards target biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the electrostatic and hydrophobic interactions between the fluorine atoms and the active sites of the enzymes .
Cellular Effects
The effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound modulates the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For example, it has been found to inhibit the activity of certain proteases by forming stable complexes with their active sites. This inhibition is facilitated by the strong electrostatic interactions between the fluorine atoms and the charged residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell cycle progression and differentiation .
Dosage Effects in Animal Models
The effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components .
Metabolic Pathways
3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. The compound’s fluorine atoms enhance its affinity for lipid membranes, facilitating its accumulation in lipid-rich compartments. Additionally, it interacts with transport proteins that mediate its uptake and distribution across cellular compartments .
Subcellular Localization
The subcellular localization of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The presence of fluorine atoms enhances its targeting to these organelles, facilitating its interaction with mitochondrial and ER-associated proteins .
Properties
IUPAC Name |
4-(3-carboxy-4-fluorophenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWAYUCBIWGOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690931 | |
Record name | 3',4-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-34-6 | |
Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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